(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide
Description
(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide is a carboximidamide derivative featuring two brominated aromatic rings and an imino-phenylamino substitution pattern. The (Z)-stereochemistry indicates a specific spatial arrangement of substituents around the imino group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N'-anilino-4-bromo-N-(4-bromophenyl)iminobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N4/c20-15-8-6-14(7-9-15)19(24-22-17-4-2-1-3-5-17)25-23-18-12-10-16(21)11-13-18/h1-13,22H/b24-19-,25-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSIJKNSDFCDA-AJUGEIQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Br)N=NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Br)\N=NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide is a member of the class of organic compounds that exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide can be represented as follows:
- Molecular Formula : C13H11Br2N5O
- Molecular Weight : 398.16 g/mol
Antimicrobial Activity
Research indicates that halogenated compounds, such as brominated derivatives, often exhibit enhanced antimicrobial properties. The presence of bromine in the structure of (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide may contribute to its increased antibacterial activity compared to non-brominated analogs. For instance, studies on similar brominated thiosemicarbazides have shown significant antibacterial effects, attributed to their ability to disrupt bacterial cell walls and inhibit essential enzymatic processes .
Antitumor Activity
Compounds with imine and carboximidamide functionalities have been investigated for their potential antitumor activities. The structural characteristics of (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide suggest it could interact with biological targets involved in cancer cell proliferation. For example, related compounds have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: Antibacterial Efficacy
A comparative study was conducted to evaluate the antibacterial efficacy of (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide against common bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
Study 2: Antitumor Activity
In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings support the compound's potential as an antitumor therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituents, spectral properties, and functional diversity.
Benzimidamide Derivatives
- (Z)-N-(3-Bromo-4-fluorophenyl)-N′,2-dihydroxybenzimidamide (Compound 16, ) Key Differences: Replaces the phenylamino group with a dihydroxybenzene ring and substitutes a fluorine atom at the 4-position of the bromophenyl group. Spectral Data: LC/MS (ESI) m/z 325 [M + H]+; distinct $^1$H-NMR signals for fluorine-induced deshielding . The dihydroxy group may improve solubility but reduce lipophilicity relative to the target compound.
Benzamide Derivatives
- RS-1 (3-(Benzylamino)sulfonyl-4-bromo-N-(4-bromophenyl)benzamide) () Key Differences: Contains a sulfonyl group and benzamide backbone instead of carboximidamide. Applications: Used in transfection protocols to enhance homologous recombination (HR) pathways in diplonemids . Implications: The sulfonyl group may confer stronger hydrogen-bonding capacity, while the benzamide structure could reduce steric hindrance compared to the carboximidamide scaffold.
Sulfonamide Derivatives
- 4-Bromo-N-(5-(4-bromophenyl)-4-imino-pyrrolo[2,3-d]pyrimidinyl)benzenesulfonamide (Compound 19, ) Key Differences: Incorporates a pyrrolo[2,3-d]pyrimidine heterocycle and sulfonamide group. Spectral Data: IR peaks at 1595 cm$^{-1}$ (C=N) and 1174 cm$^{-1}$ (SO$_2$), absent in the target compound . Implications: The heterocyclic system may enhance π-π stacking interactions, while sulfonamide groups improve water solubility but reduce membrane permeability.
Enamide and Quinoline Derivatives
- (E)-4-Bromo-N-(quinolin-6-yl)but-2-enamide () Key Differences: Features a quinoline core and α,β-unsaturated enamide group. Stereochemical Impact: The (E)-configuration creates a planar geometry, contrasting with the (Z)-imino group in the target compound, which may adopt a bent conformation . Implications: The conjugated enamide system could enhance UV absorption properties, relevant in photochemical applications.
Amine Derivatives
- (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine () Key Differences: Substitutes nitro and benzyl groups for the imino and phenylamino moieties.
Tabulated Comparison of Key Compounds
Q & A
Q. What are the standard synthetic routes for preparing (NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Reacting 4-bromoaniline with a carbonyl source (e.g., 4-bromobenzaldehyde) to form an imine intermediate .
- Step 2 : Introducing a phenylamino group via nucleophilic substitution or coupling reactions. For example, using phenyl isocyanate or a palladium-catalyzed Buchwald-Hartwig amination .
- Step 3 : Purification via column chromatography or recrystallization to isolate the (NE,Z) isomer, confirmed by HPLC or chiral-phase chromatography .
Q. Key Considerations :
- Solvent polarity and temperature significantly impact imine stability.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers confirm the stereochemistry (NE,Z) of this compound?
Methodological Approach :
Q. What analytical techniques are recommended for purity assessment?
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?
Bromine acts as both an electron-withdrawing group (via inductive effects) and a directing group in electrophilic substitution. Key findings:
- Suzuki-Miyaura Coupling : Bromine at the para position enhances oxidative addition with Pd catalysts but may sterically hinder bulky reactants .
- Electronic Effects : Reduced electron density at the imine nitrogen lowers nucleophilicity, requiring stronger bases (e.g., CsCO) for functionalization .
- Comparative Data : Replacement with chlorine (smaller size) increases reaction rates but reduces stability of intermediates .
Q. How to resolve contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
Case Study : Discrepancies in imine proton signals may arise from:
- Dynamic Equilibria : Interconversion between isomers in solution. Use variable-temperature NMR to detect coalescence temperatures .
- Impurities : Trace solvents (e.g., DMSO) or byproducts (e.g., hydrolyzed carboximidamide) may split signals. Validate via 2D NMR (HSQC, HMBC) .
- Crystallographic Validation : Compare solution-phase NMR with solid-state X-ray data to rule out conformational flexibility .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?
Experimental Design :
-
DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Pd(OAc) Loading 1–5 mol% 3 mol% Reaction Time 12–24 h 18 h (Data adapted from flow-chemistry optimization principles ) -
Continuous-Flow Systems : Improve heat/mass transfer and reduce side reactions compared to batch synthesis .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Preliminary Findings :
- Molecular Docking : The bromine atoms and imine groups show affinity for hydrophobic pockets in kinase domains (e.g., EGFR).
- In Vitro Assays : IC values in the µM range against cancer cell lines suggest potential as a lead compound. Compare with analogs lacking bromine (10x lower activity) .
- Metabolic Stability : The bromine substituent slows hepatic clearance in microsomal assays, enhancing bioavailability .
Q. What are the key challenges in isolating the (NE,Z) isomer from reaction mixtures?
Challenges and Solutions :
- Isomer Co-Elution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Thermodynamic Control : Lower reaction temperatures favor the (NE,Z) isomer due to steric hindrance in transition states .
- Crystallization-Induced Asymmetry : Seed crystals of the desired isomer to drive selective precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
